4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
Description
4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a heterocyclic benzamide derivative featuring a complex tricyclic core. Key structural attributes include:
- Tricyclic framework: A fused 7.3.0.0²,⁶ ring system with nitrogen (5,10-diaza) and sulfur (3,12-dithia) atoms.
- Substituents: A 4-ethoxybenzamide group and a methylsulfanyl moiety at position 11.
- Synthesis: Likely derived from multistep reactions involving hydrazinecarbothioamides and triazole intermediates, as seen in analogous compounds (e.g., cyclization of thioamide precursors under basic conditions) .
- Characterization: Confirmed via spectral methods (IR, NMR, MS) and crystallography (if available). IR bands for C=S (~1250 cm⁻¹) and C=O (~1680 cm⁻¹) align with related benzamide-thioamide hybrids .
Properties
IUPAC Name |
4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c1-3-23-11-6-4-10(5-7-11)16(22)21-17-19-12-8-9-13-15(14(12)25-17)26-18(20-13)24-2/h4-9H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGZHNPUTFYFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under specific conditions to form the tricyclic core.
Introduction of functional groups: Functional groups such as ethoxy, methylsulfanyl, and dithia are introduced through various chemical reactions, including substitution and addition reactions.
Final coupling: The final step involves coupling the synthesized intermediate with benzamide under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and methylsulfanyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share core motifs (benzamide, sulfur/nitrogen-rich heterocycles) and are compared using 2D/3D similarity metrics (Tanimoto coefficient, Shape/Feature similarity):
Key Findings from Comparative Studies
2D vs. 3D Similarity
- Tanimoto coefficients (2D fingerprints) highlight shared functional groups (e.g., benzamide, sulfur atoms) but may overlook stereoelectronic effects .
- 3D metrics (Shape/Feature similarity) better capture conformational and pharmacophoric alignment. For example, the tricyclic compound in shows high ST (0.85) due to its analogous fused-ring geometry .
- Neighboring Pairs Index (NPI) : The target compound’s 3D ComboT score (≥1.3) suggests a low probability of random similarity (1/43,825) compared to 2D (1/9,000), emphasizing the importance of conformational analysis .
Functional Group Impact
- Methylsulfanyl vs.
- Triazole vs. Thiazolidinedione : The target’s diazatricyclic core differs from thiazolidinedione hybrids () in electronic profile, affecting binding to enzymatic targets (e.g., kinases vs. PPARγ) .
Spectral and Crystallographic Data
Research Implications and Limitations
- QSAR/Pesticide Activity : Structural alerts from suggest the target may share pesticidal properties with N-(2,4-difluorophenyl)benzamides, but experimental validation is needed .
- Limitations : Current comparisons rely on computational metrics; bioassay data (e.g., IC₅₀, binding affinities) are scarce for most analogues.
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- The compound features a complex bicyclic structure with multiple sulfur and nitrogen atoms, which may contribute to its biological activity.
- Its unique structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of sulfur and nitrogen can enhance the interaction with microbial enzymes or membranes.
Anticancer Properties
Compounds containing benzamide moieties have been studied for their anticancer potential. They may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells.
Enzyme Inhibition
The compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways or signal transduction. This is common among benzamide derivatives.
Neuroprotective Effects
Some studies suggest that related compounds may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
In Vitro Studies
- In vitro assays have shown that similar compounds can inhibit bacterial growth at varying concentrations, indicating potential use as antimicrobial agents.
- Anticancer assays revealed cytotoxic effects against various cancer cell lines, with IC50 values suggesting effective concentrations for further development.
In Vivo Studies
- Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. Results indicated significant tumor reduction in treated groups compared to controls.
Mechanistic Studies
- Mechanistic studies often focus on understanding how these compounds interact at the molecular level, including binding affinities to target proteins and subsequent biological responses.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
